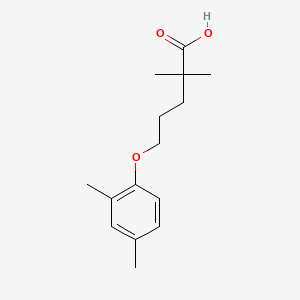

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-13(12(2)10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDPGZDKUIITHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652597 | |

| Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86837-66-3 | |

| Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 2,4-dimethylphenol with 2,2-dimethylpentanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then hydrolyzed to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones or phenolic derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can lead to the formation of quinones or phenolic derivatives.

- Reduction : Can produce alcohols or aldehydes.

- Substitution Reactions : Can yield nitro or halogenated derivatives.

Biological Activities

Pharmacological Investigations

Research has indicated that 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid may possess several biological activities:

- Antimicrobial Properties : Investigated for its effectiveness against various pathogens.

- Anti-inflammatory Effects : Explored for potential use in treating inflammatory conditions.

Medical Applications

Drug Development

The compound is being studied for its potential utility in drug development. Notably, it has been linked to the regulation of blood lipid levels and may serve as a therapeutic agent for conditions such as arteriosclerosis. The following applications are noteworthy:

- Cholesterol Regulation : Similar compounds have shown efficacy in elevating high-density lipoproteins while lowering low-density lipoproteins, making them candidates for cardiovascular health improvement .

- Potential as a Lead Compound : Research is ongoing to evaluate its efficacy as a lead compound for various therapeutic interventions .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated effectiveness against a range of bacterial strains. The results indicated that the compound could inhibit bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Lipid Regulation

Research conducted on the lipid-regulating effects of similar compounds revealed that derivatives of this compound could significantly alter lipid profiles in animal models. These findings support the hypothesis that this compound may have therapeutic applications in managing cholesterol levels.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic Acid and Related Fibrates

Key Observations :

- Chain Length: Unlike clofibric acid (C3 chain), iso-Gemfibrozil and gemfibrozil share a longer pentanoic acid backbone, which is critical for PPARα binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The 2,4-dimethylphenoxy group in iso-Gemfibrozil likely reduces aqueous solubility compared to gemfibrozil due to altered hydrophobicity and crystal lattice energy .

- Gemfibrozil’s dissolution can be enhanced using β-cyclodextrin inclusion complexes (1:1 molar ratio increases dissolution rate by 2.5×) , but similar studies for iso-Gemfibrozil are lacking.

Pharmacological Activity

- Gemfibrozil : Activates PPARα, lowering triglycerides (30–50%) and LDL while increasing HDL . It also inhibits the chemosensory receptor T1R3, a mechanism shared with clofibric acid .

- iso-Gemfibrozil: No direct pharmacological data are available.

- Clofibric Acid : Less potent than gemfibrozil in PPARα activation but shares T1R3 inhibition, indicating divergent structure-activity relationships .

Toxicological and Regulatory Aspects

- Gemfibrozil: Induces peroxisome proliferation in rodent liver, raising concerns about carcinogenicity . It is FDA-approved with strict impurity limits (<0.1% for related substances) .

- iso-Gemfibrozil : Classified as a "qualified impurity" requiring control in gemfibrozil formulations. Its toxicity profile is inferred to be similar but unconfirmed .

Biological Activity

5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil , is a lipid-regulating agent primarily used to manage dyslipidemia. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 86837-66-3

- Molecular Formula : CHO

- Molecular Weight : 250.34 g/mol

Gemfibrozil operates primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α). This nuclear receptor plays a crucial role in lipid metabolism and energy homeostasis. The activation of PPAR-α leads to:

- Increased Lipid Oxidation : Enhances fatty acid oxidation in the liver and muscle tissues, reducing triglyceride levels.

- Decreased Triglyceride Synthesis : Inhibits the synthesis of triglycerides and very low-density lipoproteins (VLDL) in the liver.

- Increase in High-Density Lipoprotein (HDL) : Promotes the elevation of HDL cholesterol levels, which is beneficial for cardiovascular health.

Biological Activity and Effects

Gemfibrozil has been shown to exert several biological effects:

- Lipid Regulation :

- Anti-inflammatory Properties :

- Cardiovascular Benefits :

Clinical Trials

A notable study involved administering gemfibrozil to patients with type IIb hyperlipidemia. The results indicated a significant reduction in triglycerides (up to 50%) and an increase in HDL cholesterol levels by about 20%. The study concluded that gemfibrozil effectively improves lipid profiles, contributing to cardiovascular risk reduction .

Mechanistic Studies

Research on animal models has demonstrated that gemfibrozil activates PPAR-α, leading to increased expression of genes involved in fatty acid oxidation. In vitro studies have also shown that gemfibrozil can modulate the expression of various inflammatory cytokines, suggesting its role in managing metabolic syndrome .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid?

The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and a halogenated pentanoic acid derivative (e.g., ethyl 5-bromo-2,2-dimethylpentanoate) under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes refluxing in methanol or ethanol, followed by hydrolysis of the ester group to yield the carboxylic acid. Purification via recrystallization from ethanol or aqueous mixtures is common .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on 1H NMR (e.g., δ 1.50–1.56 ppm for methyl groups in the dimethylphenoxy moiety) and 13C NMR to resolve branching in the pentanoic acid chain. Mass spectrometry confirms molecular weight (e.g., expected m/z for C₁₅H₂₀O₃), while elemental analysis validates purity (>95% via HPLC) .

Q. What are the recommended safety protocols for handling this compound?

Use PPE (nitrile gloves, protective eyewear, lab coat) and ensure adequate ventilation. For spills, collect contaminated material and incinerate in a chemical waste facility with exhaust systems. Skin contact requires immediate washing with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or logP values?

Perform controlled solubility assays in solvents (e.g., water, DMSO, ethanol) under standardized pH and temperature. Compare experimental logP (via shake-flask method) with computational predictions (e.g., ChemAxon or ACD/Labs software). Cross-validate using HPLC retention time correlations .

Q. What strategies optimize reaction yield while minimizing side products?

- Kinetic control : Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide nucleophilicity.

- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to prevent undesired side reactions during coupling .

Q. How to analyze degradation pathways under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-HRMS . Identify oxidative products (e.g., hydroxylation of the aromatic ring) or ester hydrolysis byproducts. Store samples under inert gas (N₂/Ar) at -20°C to mitigate hydrolysis .

Q. What methodologies elucidate the compound’s interaction with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with enzymes or receptors. Molecular docking (e.g., AutoDock Vina) can predict binding modes, validated by mutational studies on key residues .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time).

- Metabolite profiling : Use LC-MS to verify if discrepancies arise from in situ metabolite formation.

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to assess variability significance across datasets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.